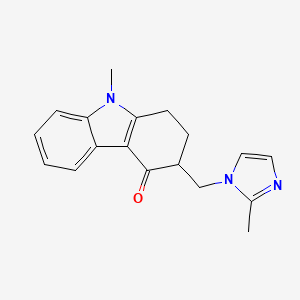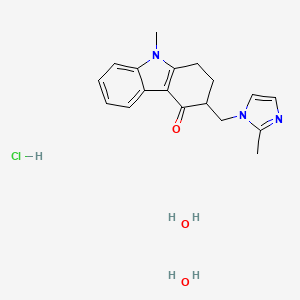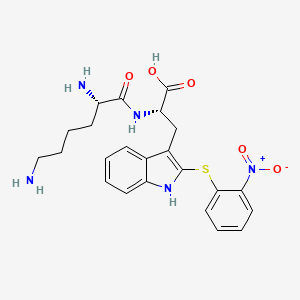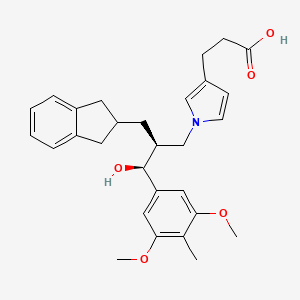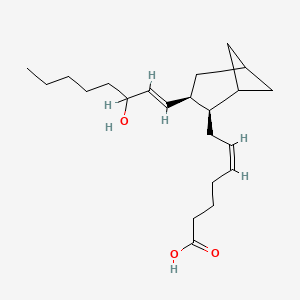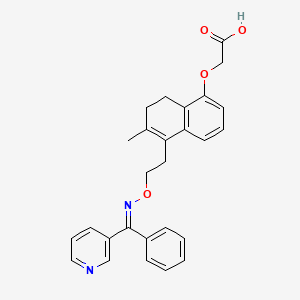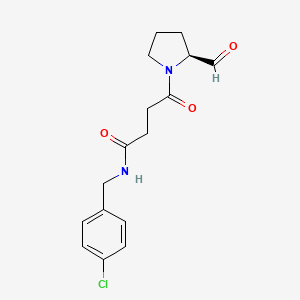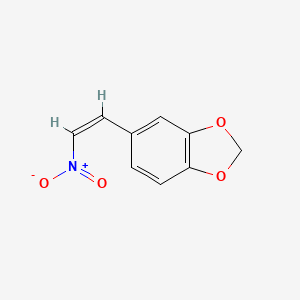
3,4-Methylenedioxy-beta-nitrostyrene
Overview
Description
3,4-Methylenedioxy-beta-nitrostyrene (MNS) is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as MDBN, Syk Inhibitor III, and NSC 10120 . It has a molecular weight of 193.16 g/mol .
Synthesis Analysis
While specific synthesis methods for MNS were not found in the search results, it’s known that MNS is a synthetic compound . More detailed information about its synthesis might be found in specialized chemical literature or databases.Molecular Structure Analysis
The IUPAC name for MNS is 5-[(E)-2-nitroethenyl]-1,3-benzodioxole . The InChI representation is InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+ . The compound’s structure can also be represented by various SMILES strings .Physical And Chemical Properties Analysis
MNS is a yellow powder . It has a molecular weight of 193.16 g/mol and a molecular formula of C9H7NO4 .Scientific Research Applications
Vibrational Spectroscopy and Conformational Analysis
3,4-Methylenedioxy-beta-nitrostyrene has been studied for its vibrational spectroscopic properties. Raman spectroscopy coupled with ab initio calculations has been used to analyze its conformational behavior. This research is significant in the context of understanding the stabilizing effects of pi-electron delocalization in these systems (Milhazes et al., 2004).
Diels-Alder Reactions
The compound is known to participate in Diels-Alder reactions, forming adducts with various dienes. This indicates its utility in synthetic chemistry, particularly in the construction of complex molecular architectures (Landeryou et al., 1969).
Nucleophilic Addition Constants
Research on 3,4-Methylenedioxy-beta-nitrostyrene includes the determination of its nucleophilic addition constants with various nucleophiles. This kind of data is crucial for understanding its reactivity and potential applications in synthetic routes (Kim & Choi, 1966).
Antimicrobial Activity and Molecular Docking
A series of derivatives of 3,4-methylenedioxy-beta-nitrostyrene has been synthesized to study their antimicrobial effects. Molecular docking studies have been conducted to understand their interactions with protein tyrosine phosphatase 1B (PTP1B), highlighting their potential role in signaling pathways related to microbial cell functions and type 2 diabetes (Alfarisi et al., 2020).
Solvent Isotope Effects in Hydrolysis
Studies on the hydrolysis of 3,4-(methylenedioxy)-beta-nitrostyrene in different solvent conditions have been conducted. Understanding these solvent isotope effects is key in comprehending the reaction mechanisms and kinetics of this compound (Crowell, 1983).
Anti-Platelet and Cytotoxic Properties
Beta-nitrostyrene derivatives, including 3,4-methylenedioxy-beta-nitrostyrene, have been synthesized and evaluated for their anti-platelet aggregation and cytotoxic properties. This research is relevant for developing new therapeutic agents, especially in the context of cardiovascular diseases and cancer treatment. The derivatives have shown potent inhibitory effects on thrombin- and collagen-induced platelet aggregation, as well as cytotoxicity against cancer cell lines (Hsieh et al., 2010).
Role in Osteosarcoma Inhibition
Studies have demonstrated that 3,4-methylenedioxy-beta-nitrostyrene inhibits the growth and induces apoptosis in tumor cells, including osteosarcoma. This compound's effect on human osteosarcoma cell lines suggests its potential application in cancer therapy, particularly for bone-related cancers (Messerschmitt et al., 2012).
Electrochemical and Spectroscopic Characterization
Comprehensive physicochemical characterization of 3,4-methylenedioxy-beta-nitrostyrene has been carried out through electrochemical and spectroscopic methods. These studies are crucial for understanding its redox behavior and for developing analytical methods for its detection and quantification (Milhazes et al., 2007).
Crystal Engineering and Solid-State Chemistry
The crystal structures of β-nitrostyrene derivatives, including 3,4-methylenedioxy-beta-nitrostyrene, have been analyzed to understand their photodimerisation and solid-state reactivities. This research is significant in the field of crystal engineering and materials science (Pedireddi et al., 1992).
Interaction with Human Serum Albumin
The molecular interaction of 3,4-methylenedioxy-β-nitrostyrene with human serum albumin has been explored. This study, utilizing multi-spectral and computational characterization, provides insights into how this compound interacts with proteins, which is vital for understanding its pharmacokinetics and dynamics (Kabir et al., 2020).
Safety And Hazards
Future Directions
MNS has shown potential in medical research. It has been found to inhibit the activation of the NLRP3 inflammasome, which could be a new approach to treat inflammatory bowel disease . It also significantly inhibits adhesion and migration of human triple-negative breast cancer cells . These findings suggest that MNS could have potential therapeutic applications in the treatment of these conditions.
properties
IUPAC Name |
5-[(E)-2-nitroethenyl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWBZPSJQPRDD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276118 | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxy-beta-nitrostyrene | |
CAS RN |
22568-48-5, 1485-00-3 | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene, 3,4-methylenedioxy-beta-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Methylenedioxy-beta-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-[(E)-2-nitroethenyl]-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



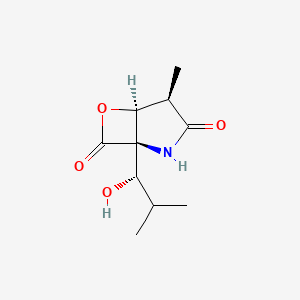
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)
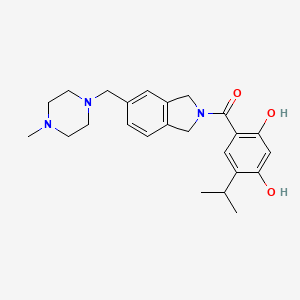
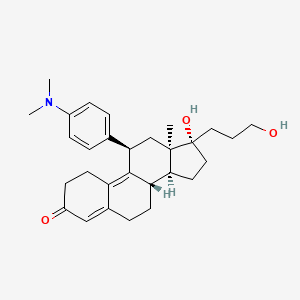
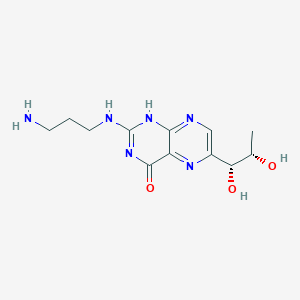
![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)
